molecular formula C10H24O2Si B8122023 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B8122023
M. Wt: 204.38 g/mol
InChI Key: WTDHHHBGSYERND-UHFFFAOYSA-N
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Description

2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C10H24O2Si. It is a derivative of butanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 2-butanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

2-Butanol+TBDMS-ClBase2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl\text{2-Butanol} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} + \text{HCl} 2-Butanol+TBDMS-ClBase​2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The TBDMS group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.

    Reduction: The compound can be reduced to its corresponding alcohol by removing the TBDMS group using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: TBAF in THF is commonly used to remove the TBDMS group.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to replace the TBDMS group.

Major Products Formed

    Oxidation: Oxidized derivatives of the original alcohol.

    Reduction: The free alcohol, 2-butanol.

    Substitution: Various substituted alcohols depending on the reagent used.

Scientific Research Applications

2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, particularly in organic synthesis and medicinal chemistry . Some of its applications include:

    Protecting Group: Used to protect hydroxyl groups during multi-step organic syntheses.

    Intermediate: Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.

    Analytical Chemistry: Used in the preparation of samples for analysis by techniques such as NMR and mass spectrometry.

Mechanism of Action

The primary function of 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is to act as a protecting group for alcohols. The TBDMS group stabilizes the hydroxyl group, preventing it from reacting under various conditions. The removal of the TBDMS group is typically achieved through nucleophilic attack by fluoride ions, which cleave the Si-O bond, releasing the free alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]
  • 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
  • 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-

Uniqueness

Compared to other silyl-protected alcohols, 2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- offers a balance of stability and ease of removal. The TBDMS group is more stable than trimethylsilyl (TMS) but easier to remove than triisopropylsilyl (TIPS), making it a versatile choice in organic synthesis .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHHHBGSYERND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide (30 ml) was dissolved 1,3-butanediol (3.00 g, 33.3 mmol), followed by the dropwise addition of an N,N-dimethylformamide solution (30 ml) of imidazole (2.72 g, 40.0 mmol) and t-butylchlorodimethylsilane (5.29 g, 35.0 mmol). After stirring at room temperature for 24 hours, ether was added to the reaction mixture and the white solid thus precipitated was filtered off. The resulting ether solution was washed with water and brine, dried over magnesium sulfate and then concentrated. The residue thus obtained was subjected to flash chromatography on a silica gel column, and the fraction obtained from the hexane:ethyl acetate=5:1 eluate was concentrated, whereby the title compound (5.43 g, 26.6 mmol, 80%) was obtained as a colorless oil.
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3 g
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30 mL
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2.72 g
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5.29 g
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reactant
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30 mL
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0 (± 1) mol
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80%

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